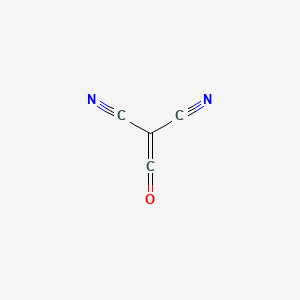
Dicyanoketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyanoketene is an organic compound with the molecular formula C₄N₂O It is a ketene derivative characterized by the presence of two cyano groups attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyanoketene can be synthesized through several methods. One common method involves the pyrolysis of a suitable precursor, such as this compound ethylene acetal. The preparation involves dissolving urea in distilled ethylene glycol and adding finely divided tetracyanoethylene. The mixture is heated on a steam bath until a solution is formed, which is then cooled to precipitate this compound ethylene acetal .
Industrial Production Methods
Industrial production of this compound typically involves the use of polymer-supported this compound acetals. These polymers are synthesized by copolymerizing styrene and divinylbenzene or ethylene glycol dimethacrylate. The resulting polymers can be used as recyclable p-acid catalysts in various reactions .
Chemical Reactions Analysis
Types of Reactions
Dicyanoketene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired product. For example, polymer-supported this compound acetals can catalyze reactions such as monothioacetalization and carbon-carbon bond formation under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, monothioacetalization reactions yield monothioacetals, while carbon-carbon bond formation reactions produce various carbonyl compounds .
Scientific Research Applications
Dicyanoketene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dicyanoketene involves its reactivity with various nucleophiles and electrophiles. The compound’s cyano groups and carbonyl carbon make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Dicyanoketene can be compared with other similar compounds, such as tetracyanoethylene and other ketene derivatives. These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, tetracyanoethylene is known for its strong electron-withdrawing properties, while this compound is more versatile in its reactivity due to the presence of both cyano and carbonyl groups .
List of Similar Compounds
- Tetracyanoethylene
- Dichloroketene
- Bromoketene
- Fluoroketene
This compound stands out due to its unique combination of cyano and carbonyl groups, which confer distinct reactivity and versatility in various chemical reactions .
Properties
CAS No. |
4361-47-1 |
|---|---|
Molecular Formula |
C4N2O |
Molecular Weight |
92.06 g/mol |
InChI |
InChI=1S/C4N2O/c5-1-4(2-6)3-7 |
InChI Key |
RDULYKPBBHATBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)C#N)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















